Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate
Brand Name: Vulcanchem
CAS No.: 876889-72-4
VCID: VC0509481
InChI: InChI=1S/C20H22FN3O3/c1-23-8-10-24(11-9-23)18-7-6-15(20(26)27-2)13-17(18)22-19(25)14-4-3-5-16(21)12-14/h3-7,12-13H,8-11H2,1-2H3,(H,22,25)
SMILES: CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)F
Molecular Formula: C20H22FN3O3
Molecular Weight: 371.4g/mol

Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

CAS No.: 876889-72-4

Main Products

VCID: VC0509481

Molecular Formula: C20H22FN3O3

Molecular Weight: 371.4g/mol

Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate - 876889-72-4

CAS No. 876889-72-4
Product Name Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate
Molecular Formula C20H22FN3O3
Molecular Weight 371.4g/mol
IUPAC Name methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
Standard InChI InChI=1S/C20H22FN3O3/c1-23-8-10-24(11-9-23)18-7-6-15(20(26)27-2)13-17(18)22-19(25)14-4-3-5-16(21)12-14/h3-7,12-13H,8-11H2,1-2H3,(H,22,25)
Standard InChIKey RPOPBUPBSWMTDW-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)F
Canonical SMILES CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)F
PubChem Compound 1961155
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator